![molecular formula C13H14O4 B2924432 (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid CAS No. 115375-24-1](/img/structure/B2924432.png)
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and propargyl bromide.
Etherification: The first step involves the etherification of 3-methoxyphenol with propargyl bromide in the presence of a base like potassium carbonate to form 3-methoxy-4-(prop-2-en-1-yloxy)phenol.
Aldol Condensation: The next step is an aldol condensation reaction between the etherified product and an appropriate aldehyde, such as cinnamaldehyde, in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure but lacks the methoxy and prop-2-en-1-yloxy groups.
Ferulic Acid: Contains a methoxy group but differs in the position and presence of other substituents.
Coumaric Acid: Similar phenylpropanoid structure but lacks the methoxy and prop-2-en-1-yloxy groups.
Uniqueness
(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-7,9H,1,8H2,2H3,(H,14,15)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIINFOALCIPH-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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